

An In-depth Technical Guide to 2,4-Dichloropyrimidine-5-carbaldehyde

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Compound of Interest

Compound Name: 2,4-Dichloropyrimidine-5-carbaldehyde

Cat. No.: B048034

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4-Dichloropyrimidine-5-carbaldehyde**, a key building block in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, spectroscopic data, and a detailed synthesis protocol.

Chemical Identity and Synonyms

IUPAC Name: **2,4-dichloropyrimidine-5-carbaldehyde**

CAS Number: 871254-61-4

Molecular Formula: $C_5H_2Cl_2N_2O$

Molecular Weight: 176.99 g/mol

Synonyms:

- 2,4-dichloro-5-pyrimidinecarboxaldehyde
- 5-Pyrimidinecarboxaldehyde, 2,4-dichloro-
- 2,4-dichloro-5-formylpyrimidine

Physicochemical and Spectroscopic Data

A summary of the available quantitative data for **2,4-Dichloropyrimidine-5-carbaldehyde** is presented in the table below for easy reference and comparison.

Property	Value	Reference
Physical State	Solid	
Boiling Point	294 °C at 760 mmHg	
Storage Temperature	-20 °C, under nitrogen, away from moisture	
Purity	≥97%	
Monoisotopic Mass	175.9544181 Da	
Topological Polar Surface Area	42.9 Å ²	
XlogP	1.6	
Mass Spectrometry (m/z)	[M+H] ⁺ : 176.96170, [M+Na] ⁺ : 198.94364, [M-H] ⁻ : 174.94714	

Experimental Protocol: Synthesis of 2,4-Dichloropyrimidine-5-carbaldehyde

The following is a detailed experimental protocol for the synthesis of **2,4-Dichloropyrimidine-5-carbaldehyde**, adapted from established literature. This multi-step synthesis starts from uracil and proceeds through formylation and subsequent chlorination.

Step 1: Synthesis of 2,4-Dihydroxy-5-pyrimidinecarbaldehyde

- To a suspension of uracil in dimethylformamide (DMF), slowly add thionyl chloride at a temperature maintained below 40 °C.
- After the addition is complete, maintain the reaction mixture at a temperature between 35 and 40 °C.

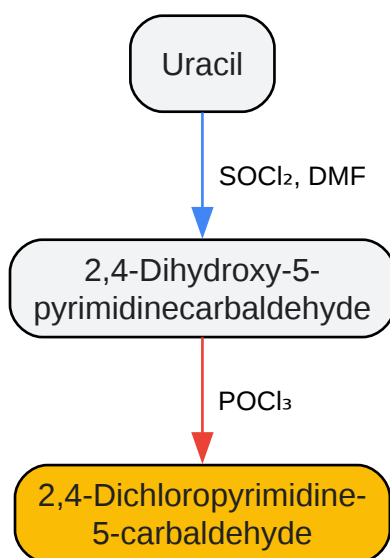
- Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the uracil is completely consumed.
- Upon completion, cool the reaction mixture to room temperature.
- Pour the cooled reaction mixture into water, which will cause the product, 2,4-dihydroxy-5-pyrimidinecarbaldehyde, to precipitate.
- Isolate the solid product by filtration.

Step 2: Synthesis of **2,4-Dichloropyrimidine-5-carbaldehyde**

- Treat the 2,4-dihydroxy-5-pyrimidinecarbaldehyde obtained from the previous step with phosphorus oxychloride.
- Heat the reaction mixture to reflux.
- Monitor the reaction by a suitable method (e.g., TLC or HPLC) until the starting material is consumed.
- After the reaction is complete, carefully quench the reaction mixture by pouring it into ice-water.
- Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude product by a suitable method, such as column chromatography, to yield pure **2,4-Dichloropyrimidine-5-carbaldehyde**.

Signaling Pathways and Experimental Workflows

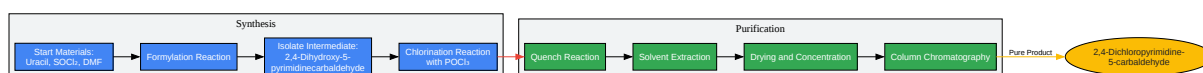
The following diagram illustrates the synthetic pathway for **2,4-Dichloropyrimidine-5-carbaldehyde**, providing a clear visual representation of the chemical transformations involved.



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Caption: Synthetic pathway of **2,4-Dichloropyrimidine-5-carbaldehyde**.

The logical workflow for the synthesis and purification of the target compound is depicted in the following diagram.



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Caption: Experimental workflow for the synthesis and purification.

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